molecular formula C21H26N2O3 B3522135 2-ethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}butanamide

2-ethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}butanamide

Cat. No.: B3522135
M. Wt: 354.4 g/mol
InChI Key: ABEPOPVHUOZPJA-UHFFFAOYSA-N
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Description

“2-ethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}butanamide” is a complex organic compound. It contains an amine functional group, which is classified according to the number of carbon atoms bonded directly to the nitrogen atom . The compound also contains a phenoxyacetyl group, which is a derivative of phenol and acetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The compound contains an amine group, which consists of a nitrogen atom bonded to hydrogen atoms or alkyl groups . It also contains a phenoxyacetyl group, which is a type of ether that also contains a carbonyl group .


Chemical Reactions Analysis

The compound “this compound” would be expected to undergo various chemical reactions due to the presence of its functional groups. For example, amines can participate in a variety of reactions, including nucleophilic substitution and free radical reactions . The phenoxyacetyl group could also undergo various reactions, including those involving the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amine and carbonyl groups . Other properties, such as boiling point and melting point, would also depend on the molecular structure .

Mechanism of Action

The mechanism of action of “2-ethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}butanamide” would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with “2-ethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}butanamide” would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled. Proper safety measures should be taken when handling this compound to prevent exposure and potential harm .

Future Directions

The future directions for research on “2-ethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}butanamide” could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its synthesis and reactions to develop more efficient and sustainable production methods .

Properties

IUPAC Name

2-ethyl-N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-16(5-2)21(25)23-19-13-15(3)11-12-18(19)22-20(24)14-26-17-9-7-6-8-10-17/h6-13,16H,4-5,14H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEPOPVHUOZPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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